molecular formula C13H17N3 B2558098 Benzyl-(3-imidazol-1-yl-propyl)-amine CAS No. 112086-52-9

Benzyl-(3-imidazol-1-yl-propyl)-amine

Cat. No. B2558098
Key on ui cas rn: 112086-52-9
M. Wt: 215.3
InChI Key: PUHMXLKXQDOCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06432959B1

Procedure details

A mixture of 1-(3-aminopropyl)imidazole (Aldrich, 37.1 g, 297 mmol), benzaldehyde (30 g, 283 mmol), 3 Å molecular sieves (50 g), sodium acetate (24.1 g, 283 mmol) and anhydrous methanol (700 mL) are stirred at room temperature under N2 overnight. The mixture is cooled to 0° C. and sodium borohydride (10.9 g, 288 mmol) is added portionwise over 1 hour. The mixture is stirred at room temperature for 3 hours. The mixture is filtered through celite, washed with methanol, and concentrated in vacuo to give a residue which is diluted with dichloromethane and washed with 10% aqueous sodium hydroxide. The organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give the title compound as a pale yellow oil (56.3 g, MH+=216).
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[CH:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([O-])(=O)C.[Na+].[BH4-].[Na+]>ClCCl.CO>[N:5]1([CH2:4][CH2:3][CH2:2][NH:1][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:9]=[CH:8][N:7]=[CH:6]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
37.1 g
Type
reactant
Smiles
NCCCN1C=NC=C1
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
24.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
are stirred at room temperature under N2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
washed with 10% aqueous sodium hydroxide
WASH
Type
WASH
Details
The organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(C=NC=C1)CCCNCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 56.3 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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